molecular formula C8H9N3O2 B1440245 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea CAS No. 1197564-41-2

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea

Cat. No.: B1440245
CAS No.: 1197564-41-2
M. Wt: 179.18 g/mol
InChI Key: SCGNVNOOYGDAKN-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is an organic compound that features a unique combination of functional groups, including an oxazole ring, a methyl group, and a propynyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and glyoxal.

    Attachment of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Urea Formation: The final step involves the reaction of the oxazole derivative with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring or the propynyl group into other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers may investigate its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in covalent bonding, thereby modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

    1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)amide: Similar structure but with an amide moiety instead of a urea moiety.

Uniqueness

1-(5-Methyl-1,2-oxazol-3-yl)-3-(prop-2-yn-1-yl)urea is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxazole ring, propynyl group, and urea moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-prop-2-ynylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h1,5H,4H2,2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGNVNOOYGDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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